SERT Binding Affinity: Greater than 10,000-Fold Reduction in Target Engagement Compared to Paroxetine Confirms Its Identity as a Structurally Protected, Biologically Inactive Intermediate
N-Phenylcarbamate paroxetine exhibits a Ki of 1,850 nM (1.85E+3 nM) at the rat serotonin transporter (SERT) measured by displacement of [3H]paroxetine in male Sprague-Dawley rats [1]. In contrast, paroxetine itself demonstrates Ki values of 0.17 ± 0.02 nM at the human SERT ts2-inactive variant under identical [3H]paroxetine displacement conditions [2] and 0.09 ± 0.01 nM at the human platelet SERT [3]. The resulting equipotent molar ratio (EPMR = Ki analogue / Ki paroxetine) is approximately 10,900–20,600, depending on the SERT variant. This approximately four-order-of-magnitude affinity loss is mechanistically consistent with the N-phenylcarbamate group occupying the critical amine recognition site within SERT's central binding cavity, a position that must be free for high-affinity interaction [4].
| Evidence Dimension | SERT binding affinity (Ki, nM) measured by [3H]paroxetine displacement |
|---|---|
| Target Compound Data | Ki = 1,850 nM (N-Phenylcarbamate paroxetine, rat SERT, [3H]paroxetine ligand) |
| Comparator Or Baseline | Paroxetine: Ki = 0.17 ± 0.02 nM (human SERT ts2-inactive); Ki = 0.09 ± 0.01 nM (human platelet SERT); Br-paroxetine: Ki = 0.94 ± 0.01 nM; I-paroxetine: Ki = 2.3 ± 0.1 nM |
| Quantified Difference | EPMR ≈ 10,900–20,600 vs. paroxetine; approximately 100-fold weaker than even I-paroxetine, the weakest halogen-substituted analog with measurable affinity |
| Conditions | Radioligand displacement assays: [3H]paroxetine binding to SERT in rat brain membranes (target compound) and human SERT variants expressed in cell lines (comparators); all values obtained under equilibrium binding conditions |
Why This Matters
Procurement of a compound incorrectly substituted for paroxetine as a SERT ligand would yield experimental data with approximately 10,000-fold lower apparent potency, leading to erroneous conclusions in target engagement studies; this quantitative difference serves as an identity verification criterion for incoming material.
- [1] BindingDB BDBM50001199 (CHEMBL2112790), Affinity Data Ki: 1.85E+3 nM, Binding affinity against Serotonin transporter in male Sprague-Dawley rats using [3H]paroxetine ligand, http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50001199 View Source
- [2] Coleman JA et al. (2020), Chemical and structural investigation of the paroxetine-human serotonin transporter complex, eLife, Table 3: Binding of paroxetine and its derivatives to SERT variants, PMC7470834, https://pmc.ncbi.nlm.nih.gov/articles/PMC7470834/table/table3/ View Source
- [3] Bhat S et al. (2020), Table 4: Inhibition Constants (Ki) of Compounds and Paroxetine for Inhibiting [3H]Paroxetine Binding and [3H]-5-HT Uptake to SERT in Human Platelets, ACS Chemical Neuroscience, PMC8015229, https://pmc.ncbi.nlm.nih.gov/articles/PMC8015229/table/tbl4/ View Source
- [4] Coleman JA, Green EM, Gouaux E (2016), Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter, Scientific Reports, 6:23789, describing the central binding site occlusion mechanism, https://www.nature.com/articles/srep23789 View Source
